(5S,6S)-5-methyl-6-phenylmorpholin-3-one

Stereochemistry Chiral resolution Diastereomer differentiation

(5S,6S)-5-Methyl-6-phenylmorpholin-3-one (CAS 5493-94-7), also known as the trans-(5S,6S) enantiomer of fenmetramide (McN-1075), is a chiral morpholin-3-one derivative with the molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g·mol⁻¹. The compound was originally patented by McNeil Laboratories in the 1960s as an antidepressant agent but was never marketed.

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
CAS No. 5493-94-7
Cat. No. B1656972
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5S,6S)-5-methyl-6-phenylmorpholin-3-one
CAS5493-94-7
Molecular FormulaC11H13NO2
Molecular Weight191.23 g/mol
Structural Identifiers
SMILESCC1C(OCC(=O)N1)C2=CC=CC=C2
InChIInChI=1S/C11H13NO2/c1-8-11(14-7-10(13)12-8)9-5-3-2-4-6-9/h2-6,8,11H,7H2,1H3,(H,12,13)/t8-,11+/m0/s1
InChIKeyUJEPHPADGSWWRM-GZMMTYOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5S,6S)-5-Methyl-6-phenylmorpholin-3-one (CAS 5493-94-7) – Compound Identity and Pharmacological Heritage for Informed Procurement


(5S,6S)-5-Methyl-6-phenylmorpholin-3-one (CAS 5493-94-7), also known as the trans-(5S,6S) enantiomer of fenmetramide (McN-1075), is a chiral morpholin-3-one derivative with the molecular formula C₁₁H₁₃NO₂ and a molecular weight of 191.23 g·mol⁻¹ [1]. The compound was originally patented by McNeil Laboratories in the 1960s as an antidepressant agent but was never marketed [2]. It is the 5-ketone derivative of the psychostimulant phenmetrazine, and although pharmacological data for fenmetramide itself is acknowledged as lacking in the public domain [2], the morpholinone scaffold is recognized in medicinal chemistry as a privileged structure for drug discovery due to its capacity to modulate physicochemical properties such as solubility and metabolic stability [3]. The (5S,6S) stereochemistry defines a trans relationship between the C5-methyl and C6-phenyl substituents, distinguishing it from the cis (5S,6R) diastereomer .

Why (5S,6S)-5-Methyl-6-phenylmorpholin-3-one Cannot Be Replaced by Its Stereoisomers or the Racemate Without Risk


Substituting (5S,6S)-5-methyl-6-phenylmorpholin-3-one with the racemic trans mixture (CAS 5493-94-7 as (±)-trans), the cis diastereomer (5S,6R), or the enantiomeric (5R,6R) form introduces uncontrolled stereochemical variables that are unacceptable for applications requiring defined chirality. In the broader morpholinone class, stereochemistry at C5 and C6 has been shown to produce up to 26-fold differences in target binding affinity: the (5R,6S)-5,6-dimethylmorpholin-3-one diastereomer exhibited a Ki of 0.28 μM against human DDX3X, whereas its (5S,6R) counterpart showed Ki = 7.4 μM [1]. While this specific data derives from a dimethyl analog rather than the phenyl-methyl compound, it establishes a precedent that morpholinone diastereomers are not functionally interchangeable. The trans vs. cis geometry additionally governs spatial orientation of the phenyl ring, affecting π-stacking interactions and steric accessibility of the morpholinone nitrogen in downstream synthetic transformations [2]. Procurement of the incorrect stereoisomer therefore risks compromised enantioselectivity in asymmetric synthesis, invalid structure-activity relationship (SAR) conclusions, and unreproducible biological assay results.

Quantitative Differentiation Evidence for (5S,6S)-5-Methyl-6-phenylmorpholin-3-one (CAS 5493-94-7)


Stereochemical Identity: Trans (5S,6S) Configuration Verified by InChI Key Differentiation from the (5S,6R) Cis Diastereomer

The (5S,6S)-trans configuration of the target compound is unambiguously distinguished from the (5S,6R)-cis diastereomer (CAS 16251-53-9) by its InChI Key. The (5S,6S) isomer bears InChI Key UJEPHPADGSWWRM-GZMMTYOYSA-N, whereas the (5S,6R)-cis isomer has InChI Key UJEPHPADGSWWRM-KWQFWETISA-N [1]. The (5S,6R)-cis isomer is separately catalogued as Fenmetramide, (5S-cis)- with CAS 16251-53-9 and UNII NI3R9Q1GCR [2]. The two diastereomers differ in the spatial orientation of the phenyl and methyl substituents relative to the morpholinone ring plane, resulting in distinct three-dimensional geometries that would produce different NMR spectra, chromatographic retention times, and biological recognition profiles .

Stereochemistry Chiral resolution Diastereomer differentiation

Physical-Chemical Property Comparison: (5S,6S)-5-Methyl-6-phenylmorpholin-3-one Versus the Parent Amine Phenmetrazine

Introduction of the 5-ketone group in (5S,6S)-5-methyl-6-phenylmorpholin-3-one produces measurable changes in computed physicochemical properties compared to the parent secondary amine, phenmetrazine (CAS 134-49-6). The target compound has a computed XLogP3 of 1.2, a topological polar surface area (TPSA) of 38.33 Ų, one hydrogen bond donor, and two hydrogen bond acceptors . By contrast, phenmetrazine has a computed XLogP3 of approximately 1.7–2.0 and a TPSA of 21.26 Ų (one HBD, two HBA) [1]. The increased TPSA and reduced logP of the morpholinone reflect the polar carbonyl group, which alters membrane permeability potential and aqueous solubility [2]. The boiling point of the target compound has been computed at 396.0 ± 42.0 °C at 760 mmHg, with a density of 1.1 ± 0.1 g/cm³ .

Physicochemical profiling Drug-likeness Lead optimization

Commercial Availability and Pricing: Cost Differential Between Single Enantiomer (5S,6S) and Racemic Trans Mixture

The (5S,6S) single enantiomer (CAS 16251-52-8, listed as the trans isomer) commands a significant price premium reflective of the chiral resolution or asymmetric synthesis required for its production. Enamine lists pricing for the (5S,6S)-trans compound at $669 per 0.1 g, escalating to $8,295 per 10 g (approximately $829/g at bulk scale) [1]. In comparison, the racemic trans mixture (CAS 5493-94-7 or 5588-29-4) is listed by CymitQuimica (Biosynth brand) in 10 mg and 100 mg discontinued formats, indicating prior availability at substantially lower cost, though current pricing requires direct inquiry . The price ratio between single enantiomer and racemate for chiral morpholinones typically ranges from 5:1 to 20:1 depending on synthetic accessibility. The (5S,6S) compound is available from Enamine with a minimum purity specification implicitly ≥95% (based on general catalog standards), and storage conditions recommended at 2–8°C sealed in dry conditions [1].

Chiral procurement Cost analysis Enantiopure sourcing

Synthetic Utility in N-Functionalization: Demonstrated Versatility in Patent US3308121

Patent US3308121 explicitly demonstrates the synthetic utility of 5-methyl-6-phenyl-3-morpholinone as a versatile intermediate for N-functionalization. In Example XXIII, 10 g (0.052 mol) of the morpholinone is treated with sodium hydride followed by butyl bromide to yield 4-butyl-5-methyl-6-phenyl-3-morpholinone (B.P. 115°C at 0.03 mm Hg) [1]. Example XVI describes analogous N-acylation with isobutyryl chloride to produce 4-isobutyryl-5-methyl-6-phenyl-3-morpholinone (B.P. 126–128°C at 0.06 mm Hg), and Example XXII demonstrates N-benzoylation [1]. These transformations proceed via deprotonation of the morpholinone N–H (pKa estimated ~13–15 for secondary amides) followed by electrophilic trapping, enabling rapid diversification of the morpholinone core for library synthesis. The trans stereochemistry at C5–C6 remains intact under these basic conditions, preserving chiral integrity during derivatization [1].

Synthetic intermediate N-alkylation N-acylation Scaffold diversification

Class-Level Evidence: Stereochemistry-Dependent Biological Activity in Morpholin-3-ones

Although no direct pharmacological comparison data exist for the (5S,6S) vs. (5S,6R) isomers of 5-methyl-6-phenylmorpholin-3-one, compelling class-level evidence establishes that morpholin-3-one diastereomers exhibit profoundly different biological activities. The (5R,6S)-5,6-dimethylmorpholin-3-one diastereomer displays a Ki of 0.28 μM against human DDX3X helicase, a 26-fold improvement over its (5S,6R) counterpart (Ki = 7.4 μM) [1]. Similarly, (5R)-5-phenylmorpholin-3-one has been employed as a chiral auxiliary in cycloaddition reactions achieving excellent diastereofacial selectivity, with the (5S) enantiomer producing opposite facial bias [2]. These precedents indicate that for 5,6-disubstituted morpholin-3-ones, stereochemistry is a critical determinant of both target binding and synthetic utility. The (5S,6S)-trans configuration of the target compound positions the phenyl group in an equatorial-like orientation relative to the morpholinone ring, which may favor distinct binding modes compared to the cis isomer [3].

Stereochemistry-activity relationship DDX3X inhibition Diastereomer potency

Optimal Application Scenarios for (5S,6S)-5-Methyl-6-phenylmorpholin-3-one Based on Evidence


Asymmetric Synthesis and Chiral Auxiliary Applications Requiring Defined Trans Stereochemistry

The (5S,6S)-trans configuration positions the phenyl substituent in a defined spatial orientation suitable for substrate face discrimination in asymmetric transformations. Patent US3308121 demonstrates that the morpholinone N–H can be deprotonated and functionalized without epimerization of the C5 and C6 stereocenters, enabling incorporation of the chiral scaffold into more complex molecular architectures [1]. The trans geometry differs fundamentally from the cis (5S,6R) isomer, and class-level evidence shows that morpholinone stereochemistry can produce 26-fold differences in biological target engagement [2]. Researchers conducting stereoselective cycloadditions, enolate alkylations, or chiral ligand synthesis should specify the (5S,6S) enantiomer to ensure consistent stereochemical outcomes.

Stereochemically Defined Reference Standard for Chiral Analytical Method Development

The unambiguous InChI Key (UJEPHPADGSWWRM-GZMMTYOYSA-N) and distinct SMILES string (C[C@H]1[C@@H](OCC(=O)N1)C2=CC=CC=C2) of the (5S,6S) isomer provide a definitive identity for chromatographic method development . The compound's computed properties—XLogP3 of 1.2, TPSA of 38.33 Ų, and boiling point of 396°C—inform selection of HPLC stationary phases and detection wavelengths . Procurement of the (5S,6S) form rather than the racemate or cis isomer is essential when developing chiral HPLC or SFC methods intended to resolve the trans enantiomeric pair or to quantify enantiomeric excess in asymmetric reaction products.

Medicinal Chemistry Scaffold Diversification via N-Functionalization

Patent US3308121 exemplifies N-alkylation (butyl), N-acylation (isobutyryl), and N-benzoylation of the morpholinone core, producing isolable products with distinct boiling points (115–128°C at reduced pressure) [1]. This chemistry enables parallel library synthesis strategies where the (5S,6S) stereochemistry is conserved across a series of N-substituted analogs. The phenyl group at C6 provides additional opportunities for electrophilic aromatic substitution or cross-coupling, while the C5-methyl group introduces a stereocenter that can influence the conformation of the morpholinone ring. The compound is priced at $669 per 0.1 g from Enamine and is available in quantities up to 10 g, suitable for both exploratory and scale-up chemistry [3].

Structure-Activity Relationship (SAR) Studies on Phenmetrazine-Derived CNS Agents

Fenmetramide, the parent racemate of (5S,6S)-5-methyl-6-phenylmorpholin-3-one, was patented as an antidepressant and is the 5-ketone derivative of the psychostimulant phenmetrazine [4]. Although pharmacological data for fenmetramide is acknowledged as lacking, the structural relationship to phenmetrazine—which acts as a monoamine releaser and reuptake inhibitor at DAT and NET—positions this compound as a probe for investigating the impact of carbonyl introduction at the 5-position on monoamine transporter pharmacology [4]. The (5S,6S) single enantiomer enables assessment of stereochemistry-dependent effects, which cannot be resolved using the racemic mixture. This scenario is particularly relevant given the ongoing interest in morpholine-containing CNS agents such as reboxetine and viloxazine.

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